Ethyl 2-methylpropyl carbonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Electrolyte Systems for Lithium Batteries

Ethyl 2-methylpropyl carbonate has been explored as a component of liquid electrolyte systems in lithium-ion cells. Research has shown that asymmetric alkyl carbonate solvents, including this compound, exhibit low melting points and low viscosities. These properties enhance the conductivity of electrolytes at lower temperatures. The use of such solvents has demonstrated significant effects on the electrochemical and cycling behaviors of lithium-ion batteries, such as graphite anodes and LiCoO2 cathodes, suggesting their potential in improving battery performance (Geoffroy et al., 2002).

Enhancement of Electrolyte Performance

Research on eliminating ethylene carbonate from typical organic carbonate-based electrolytes, and adding small amounts of additives, has shown improved cell performance. A study highlighted that a combination of 2% vinylene carbonate and 98% ethyl methyl carbonate, with certain additives, can enhance the energy density of Li[Ni0.4Mn0.4Co0.2]O2/graphite cells. This finding suggests that this compound derivatives can contribute to the development of high-performing electrolytes for lithium-ion cells (Petibon et al., 2016).

Polymerization and Material Chemistry

This compound derivatives have been used in studies involving transreactions and polymerizations. For example, research on the transreaction of poly(2-ethyl-2-methylpropylene terephthalate) with Bisphenol-A polycarbonate showed that reactions like alcoholysis, influenced by this compound derivatives, enhance miscibility in polymer blends. This insight is valuable for material science, particularly in developing new polymeric materials with desired properties (Kollodge & Porter, 1995).

Electrolyte Additives for Batteries

Studies have evaluated the impact of various electrolyte additives, including ethyl phenyl carbonate, in lithium-ion batteries. These additives act as solid electrolyte interphase modifiers and have shown to be competitive for use in lithium-ion cells, particularly in enhancing cycle life and reducing gas evolution (Petibon, Rotermund & Dahn, 2015).

Safety and Hazards

The safety data sheet for a similar compound, Ethyl methyl carbonate, indicates that it is a highly flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and using only non-sparking tools . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

将来の方向性

There is a growing interest in the production of carbonate compounds due to their potential applications in various industries. For instance, UBE Corporation announced plans to construct a plant capable of producing 100,000 metric tons of dimethyl carbonate (DMC) per year and 40,000 metric tons of ethyl methyl carbonate (EMC), derived from DMC, per year in the United States . This indicates a promising future for the production and application of carbonate compounds.

作用機序

Target of Action

Ethyl 2-methylpropyl carbonate is a type of ester, a class of organic compounds. The primary targets of esters are often enzymes that can catalyze their hydrolysis, such as esterases or lipases . These enzymes play crucial roles in various biological processes, including digestion and detoxification.

Mode of Action

Esters, including this compound, typically undergo hydrolysis, a chemical reaction in which a molecule is split into two parts by the addition of a water molecule . This reaction can occur under both acidic and basic conditions, and it results in the formation of an alcohol and a carboxylic acid . The specific interaction of this compound with its targets and the resulting changes would depend on the specific biological context and the enzymes present.

Biochemical Pathways

The hydrolysis of esters is a common reaction in various biochemical pathways. For instance, esters are involved in lipid metabolism, where they are hydrolyzed by lipases to release fatty acids and glycerol . .

Pharmacokinetics

As an ester, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body . It may be metabolized primarily through hydrolysis, potentially catalyzed by esterases or lipases, and the resulting alcohol and carboxylic acid may be further metabolized or excreted .

Result of Action

The hydrolysis of this compound would result in the formation of an alcohol and a carboxylic acid . These products could have various effects at the molecular and cellular level, depending on their specific structures and the biological context. For instance, they could potentially be involved in energy production or other metabolic processes.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the rate of its hydrolysis, with the reaction typically being faster under acidic or basic conditions . Other factors, such as temperature and the presence of specific enzymes, could also influence its action.

生化学分析

Biochemical Properties

The biochemical properties of Ethyl 2-methylpropyl carbonate are not well-studied. It can be inferred from the general properties of esters. Esters, including this compound, are known to participate in various biochemical reactions. They can undergo hydrolysis, a reaction where water breaks down a compound, to form alcohols and carboxylic acids . This reaction can occur under both acidic and basic conditions .

Cellular Effects

For instance, some esters have been found to exhibit cytotoxic properties, including inhibitory activity against a variety of cancer cell lines .

Molecular Mechanism

The carbonyl bond is then reformed along with the elimination of an alkoxide (-OR) leaving group yielding a carboxylic acid .

Temporal Effects in Laboratory Settings

The stability and degradation of esters can be influenced by factors such as temperature, pH, and the presence of catalysts .

Metabolic Pathways

Esters are known to be involved in one-carbon metabolism and polyamine metabolism, which are major metabolic pathways regulating the supplementation of methyl groups within a mammalian cell .

Subcellular Localization

The subcellular localization of a compound can influence its activity or function, and can be directed by factors such as targeting signals or post-translational modifications .

特性

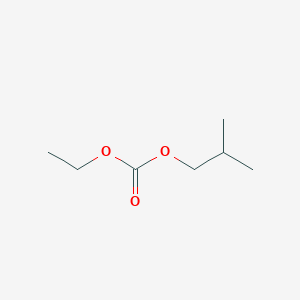

IUPAC Name |

ethyl 2-methylpropyl carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4-9-7(8)10-5-6(2)3/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTHZKJOZZSSOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine](/img/structure/B2957243.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2957246.png)

![2-{[1-[2-(benzylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B2957252.png)

![2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2957253.png)

![N-[2-(cyclohexen-1-yl)ethyl]-2-fluoro-5-piperidin-1-ylsulfonylbenzamide](/img/structure/B2957258.png)

![1-(1,3-Benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea](/img/structure/B2957259.png)

![8-ethoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2957262.png)